molecular formula C25H32ClN3O4S2 B2794094 N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-tosylbutanamide hydrochloride CAS No. 1216764-70-3

N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-tosylbutanamide hydrochloride

Numéro de catalogue B2794094
Numéro CAS: 1216764-70-3
Poids moléculaire: 538.12
Clé InChI: DPGCMSJAGWYJJF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-tosylbutanamide hydrochloride, also known as BMB-01, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. BMB-01 has been identified as a potent inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activator JAK2. This interaction plays a critical role in the development of many types of cancer, making BMB-01 a promising candidate for cancer therapy.

Mécanisme D'action

N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-tosylbutanamide hydrochloride works by inhibiting the protein-protein interaction between STAT3 and JAK2, which is critical for the activation of STAT3 signaling. This inhibition prevents the activation of downstream targets of STAT3, which are involved in cell proliferation, survival, and immune evasion. By blocking this pathway, N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-tosylbutanamide hydrochloride can inhibit the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-tosylbutanamide hydrochloride has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on STAT3 signaling, N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-tosylbutanamide hydrochloride has also been shown to induce apoptosis (cell death) in cancer cells, and to inhibit angiogenesis (the formation of new blood vessels). N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-tosylbutanamide hydrochloride has also been shown to modulate the immune system, which may play a role in its anti-cancer effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-tosylbutanamide hydrochloride for lab experiments is its specificity for STAT3 signaling. This specificity allows researchers to study the effects of inhibiting this pathway without affecting other signaling pathways. However, one limitation of N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-tosylbutanamide hydrochloride is its relatively low solubility, which can make it difficult to work with in certain experimental settings. Additionally, N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-tosylbutanamide hydrochloride has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.

Orientations Futures

There are many potential future directions for research on N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-tosylbutanamide hydrochloride. One area of interest is the development of more soluble analogs of N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-tosylbutanamide hydrochloride that can be used in a wider range of experimental settings. Another area of interest is the study of N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-tosylbutanamide hydrochloride in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the safety and efficacy of N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-tosylbutanamide hydrochloride in humans, and to identify the optimal dosing and administration strategies for clinical use. Overall, N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-tosylbutanamide hydrochloride represents a promising candidate for cancer therapy, and further research in this area is warranted.

Méthodes De Synthèse

N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-tosylbutanamide hydrochloride can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis typically involves the use of organic solvents and reagents, and requires careful attention to reaction conditions to ensure high yield and purity. One of the most common synthesis methods for N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-tosylbutanamide hydrochloride involves the reaction of 2-aminobenzothiazole with 3-chloropropylmorpholine, followed by subsequent reactions to produce the final product.

Applications De Recherche Scientifique

N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-tosylbutanamide hydrochloride has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-tosylbutanamide hydrochloride is a potent inhibitor of STAT3 signaling, which is involved in the development and progression of many types of cancer. N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-tosylbutanamide hydrochloride has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Propriétés

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonyl-N-(3-morpholin-4-ylpropyl)butanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O4S2.ClH/c1-20-9-11-21(12-10-20)34(30,31)19-4-8-24(29)28(14-5-13-27-15-17-32-18-16-27)25-26-22-6-2-3-7-23(22)33-25;/h2-3,6-7,9-12H,4-5,8,13-19H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGCMSJAGWYJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N(CCCN2CCOCC2)C3=NC4=CC=CC=C4S3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-tosylbutanamide hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.